HSD17B13-IN-72 is a novel compound that acts as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13, an enzyme implicated in various metabolic processes, particularly in the liver. This compound has garnered attention due to its potential therapeutic applications in treating conditions such as non-alcoholic fatty liver disease and other liver-related disorders. The compound is characterized by its high potency, with an inhibitory concentration (IC50) value of less than 0.1 μM for estradiol, indicating significant efficacy in modulating the enzyme's activity .
HSD17B13-IN-72 is derived from synthetic methodologies aimed at targeting the hydroxysteroid 17-beta-dehydrogenase 13 enzyme. It falls under the classification of small molecule inhibitors, specifically designed to interact with and inhibit the function of HSD17B13, thereby influencing lipid metabolism and related pathways in hepatic tissues .
The synthesis of HSD17B13-IN-72 involves a multi-step process that typically includes:
Industrial production scales up these methods, optimizing for efficiency and cost-effectiveness through automated synthesis and high-throughput purification processes.
HSD17B13-IN-72 can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution.
The primary products formed from these reactions include various derivatives of HSD17B13-IN-72 with modified functional groups that can be further evaluated for biological activity.
HSD17B13-IN-72 exerts its effects by inhibiting hydroxysteroid 17-beta-dehydrogenase 13, which plays a critical role in lipid metabolism within hepatocytes. The mechanism involves binding to the enzyme's active site, thereby preventing substrate conversion and influencing lipid droplet formation and metabolism . This inhibition can lead to altered lipid profiles in liver tissues, making it a potential therapeutic target for metabolic disorders.
While specific physical properties such as melting point or solubility have not been extensively documented for HSD17B13-IN-72, compounds of this class typically exhibit moderate to high solubility in organic solvents due to their molecular structure.
Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential metabolic pathways. The IC50 value indicates a strong interaction with hydroxysteroid 17-beta-dehydrogenase 13, suggesting that HSD17B13-IN-72 is chemically designed to maintain stability while effectively engaging with its target enzyme .
HSD17B13-IN-72 has significant potential applications in scientific research and therapeutic development. Its primary use lies in studying lipid metabolism disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting hydroxysteroid 17-beta-dehydrogenase 13, researchers can explore its role in hepatic lipogenesis and assess therapeutic strategies aimed at mitigating liver-related conditions . Additionally, ongoing studies may further elucidate its efficacy as a treatment option for metabolic syndromes associated with dysregulated lipid metabolism.
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1